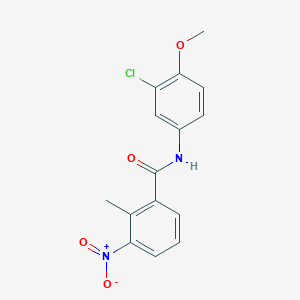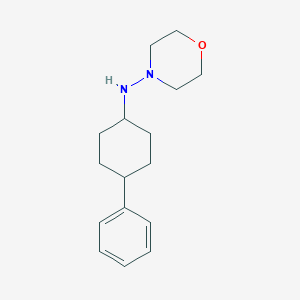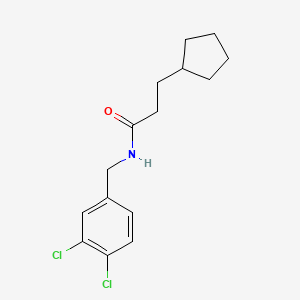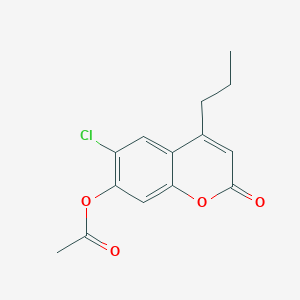
N-(4-bromophenyl)-3-(2-methoxyphenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromophenyl)-3-(2-methoxyphenyl)acrylamide, also known as BPA, is a chemical compound that has been widely studied in the scientific community. BPA is a member of the acrylamide family and has been found to have several potential applications in the field of scientific research. In
Aplicaciones Científicas De Investigación
N-(4-bromophenyl)-3-(2-methoxyphenyl)acrylamide has been found to have several potential applications in scientific research. One of the most promising applications is in the field of cancer research. N-(4-bromophenyl)-3-(2-methoxyphenyl)acrylamide has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Mecanismo De Acción
The mechanism of action of N-(4-bromophenyl)-3-(2-methoxyphenyl)acrylamide is not fully understood. However, it is believed that N-(4-bromophenyl)-3-(2-methoxyphenyl)acrylamide inhibits the activity of the enzyme histone deacetylase (HDAC). HDAC is involved in the regulation of gene expression, and its inhibition by N-(4-bromophenyl)-3-(2-methoxyphenyl)acrylamide leads to changes in gene expression patterns that ultimately result in the inhibition of cancer cell growth.
Biochemical and Physiological Effects
N-(4-bromophenyl)-3-(2-methoxyphenyl)acrylamide has been found to have several biochemical and physiological effects. In addition to its inhibitory effects on cancer cell growth, N-(4-bromophenyl)-3-(2-methoxyphenyl)acrylamide has also been found to have anti-inflammatory effects. It has been shown to reduce the production of inflammatory cytokines in vitro and in vivo. N-(4-bromophenyl)-3-(2-methoxyphenyl)acrylamide has also been found to have neuroprotective effects. It has been shown to protect neurons from oxidative stress and to improve cognitive function in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(4-bromophenyl)-3-(2-methoxyphenyl)acrylamide in lab experiments is its high purity. The synthesis method of N-(4-bromophenyl)-3-(2-methoxyphenyl)acrylamide allows for the production of a highly pure product, which is essential for accurate and reproducible results in scientific research. However, one limitation of using N-(4-bromophenyl)-3-(2-methoxyphenyl)acrylamide is its potential toxicity. N-(4-bromophenyl)-3-(2-methoxyphenyl)acrylamide has been found to be toxic at high concentrations, and caution should be taken when handling and using this compound in lab experiments.
Direcciones Futuras
There are several future directions for research on N-(4-bromophenyl)-3-(2-methoxyphenyl)acrylamide. One area of research could focus on the development of N-(4-bromophenyl)-3-(2-methoxyphenyl)acrylamide derivatives with improved pharmacological properties. Another area of research could focus on the identification of the specific genes and pathways that are affected by N-(4-bromophenyl)-3-(2-methoxyphenyl)acrylamide. This could lead to the development of more targeted cancer therapies. Additionally, research could focus on the potential use of N-(4-bromophenyl)-3-(2-methoxyphenyl)acrylamide in combination with other cancer therapies to enhance their efficacy.
Conclusion
In conclusion, N-(4-bromophenyl)-3-(2-methoxyphenyl)acrylamide is a promising compound with several potential applications in scientific research. Its inhibitory effects on cancer cell growth, anti-inflammatory effects, and neuroprotective effects make it a promising candidate for further research in the field of cancer and neurodegenerative diseases. However, caution should be taken when handling and using this compound due to its potential toxicity. Future research on N-(4-bromophenyl)-3-(2-methoxyphenyl)acrylamide could lead to the development of more effective cancer therapies and treatments for neurodegenerative diseases.
Métodos De Síntesis
The synthesis method of N-(4-bromophenyl)-3-(2-methoxyphenyl)acrylamide involves the reaction of 4-bromoaniline and 2-methoxybenzaldehyde in the presence of acetic acid and ethanol. The resulting product is then purified using column chromatography. The purity of the final product can be confirmed using spectroscopic techniques such as NMR and IR.
Propiedades
IUPAC Name |
(E)-N-(4-bromophenyl)-3-(2-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO2/c1-20-15-5-3-2-4-12(15)6-11-16(19)18-14-9-7-13(17)8-10-14/h2-11H,1H3,(H,18,19)/b11-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTPKWRJHVLNSHT-IZZDOVSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=CC(=O)NC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/C(=O)NC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(4-bromophenyl)-3-(2-methoxyphenyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-methoxybenzyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5786090.png)
![1-(2-fluorophenyl)-4-[3-(2-methoxyphenyl)-2-propen-1-yl]piperazine](/img/structure/B5786092.png)



![1-{1-[2-(1-naphthyloxy)ethyl]-1H-indol-3-yl}-1-propanone](/img/structure/B5786114.png)
![2-(1-piperidinyl)-6,7-dihydro-4H-[1,3]oxazolo[3,2-a][1,3,5]triazin-4-one](/img/structure/B5786130.png)


![4-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}-3-nitrobenzaldehyde](/img/structure/B5786151.png)


